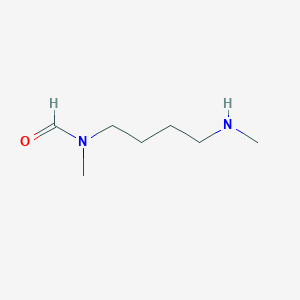![molecular formula C13H13NO2S B13110683 [1]Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester](/img/structure/B13110683.png)
[1]Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of benzothienopyridines, which are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester typically involves multi-step processes. One common method involves the cyclization of 2-(benzo[b]thien-3-yl)ethylamines using the Pictet-Spengler reaction . This reaction is carried out in the presence of aromatic or heteroaromatic aldehydes and triisopropylchlorosilane, which facilitates the cyclization process .
Another method involves the use of domino reactions, where multiple sequential reactions occur without isolating intermediate products. This method uses 2-[3-oxo-4-(phenylsulfanyl)butyl]-1,3-isoindolinediones as starting materials, which undergo cyclization in polyphosphoric acid at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
1Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anticancer properties.
Medicine: Due to its biological activities, it is a potential candidate for developing new therapeutic agents.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its inhibition of the CYP17 enzyme, which plays a role in androgen biosynthesis. By inhibiting this enzyme, the compound can reduce the production of androgens, thereby inhibiting the growth of androgen-dependent prostate cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 1Benzothieno[2,3-c]pyridine : This compound shares a similar core structure but lacks the carboxylic acid and methyl ester groups.
- 1Benzothieno[2,3-c]pyridine-3-carboxylicacid : Similar to the target compound but without the tetrahydro and methyl ester modifications.
- 1Benzothieno[2,3-c]pyridine-3-carboxamide : This compound has a carboxamide group instead of a carboxylic acid ester.
Uniqueness
The uniqueness of 1Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester lies in its specific structural modifications, which confer distinct biological activities and chemical reactivity. These modifications enhance its potential as a therapeutic agent and a versatile building block in organic synthesis .
Propiedades
Fórmula molecular |
C13H13NO2S |
|---|---|
Peso molecular |
247.31 g/mol |
Nombre IUPAC |
methyl 1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H13NO2S/c1-16-13(15)10-6-9-8-4-2-3-5-11(8)17-12(9)7-14-10/h2-5,10,14H,6-7H2,1H3 |
Clave InChI |
COYORHWTDFMXBF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC2=C(CN1)SC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine](/img/structure/B13110660.png)

![3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13110674.png)

![tert-Butyl (2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate](/img/structure/B13110681.png)
![8-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13110682.png)
